![molecular formula C19H15F3N2O3S B2417101 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034571-24-7](/img/structure/B2417101.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

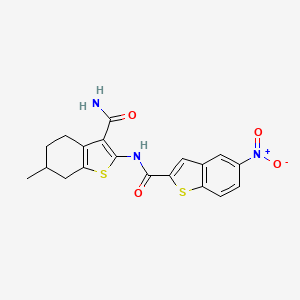

Benzothiophene derivatives have been synthesized and evaluated for their biological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzothiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) and exhibit a fluorescence quantum yield of up to 1 .Scientific Research Applications

Anticancer Potential

Compounds containing benzo[b]thiophene and trifluoromethylphenyl groups have been explored for their anticancer activities. For instance, functionalized sulfur-containing heterocyclic analogs have demonstrated selectivity towards laryngeal cancer cells, with certain analogs inducing apoptotic cell death through enhanced antioxidant enzyme activity and reduced ROS production. The presence of hydroxyl groups in these structures is crucial for their anticancer activity, suggesting that similar functionalities in N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide could offer therapeutic potentials (Haridevamuthu et al., 2023).

Catalysis and Synthetic Applications

The compound's structural features are reminiscent of catalysts used in coupling reactions. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by related oxalamide catalysts, underscoring their utility in forming complex organic structures. Such applications suggest that this compound could serve as a precursor or catalyst in organic synthesis, potentially offering new pathways for creating valuable chemical entities (De, Yin, & Ma, 2017).

Material Science

Compounds with thiophene moieties are integral in the development of conducting polymers and luminescent materials. For example, conducting copolymers of thiophene derivatives have been synthesized for their electrical properties. This aligns with the potential use of this compound in material science, particularly in the development of novel conductive or photoluminescent materials, leveraging the electronic properties of the thiophene ring (Turac, Sahmetlioglu, & Toppare, 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a benzo[b]thiophene core have been reported to interact with cannabinoid receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is plausible that the compound may interact with its targets (potentially cannabinoid receptors) in a manner similar to other benzo[b]thiophene derivatives .

Biochemical Pathways

If the compound does indeed interact with cannabinoid receptors, it could potentially influence endocannabinoid signaling pathways, which play a role in a variety of physiological processes including pain sensation, mood, and memory .

Result of Action

If the compound does interact with cannabinoid receptors, it could potentially modulate a variety of physiological processes, as mentioned above .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGKGGCXXUWQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)